3-Chloro-6-methyl-2-nitroaniline

説明

特性

IUPAC Name |

3-chloro-6-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUCSJAKXOTDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303146 | |

| Record name | 3-chloro-6-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13852-53-4 | |

| Record name | 13852-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3-Chloro-6-methyl-2-nitroaniline: Structure, Synthesis, and Applications

Abstract: 3-Chloro-6-methyl-2-nitroaniline is a substituted nitroaniline derivative that serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique structural arrangement, featuring a combination of electron-withdrawing and electron-donating groups on an aniline scaffold, imparts a distinct reactivity profile that is leveraged in the agrochemical, pharmaceutical, and dye industries. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, key reactions, and applications, with a focus on providing actionable insights for researchers and development professionals.

Molecular Structure and Physicochemical Properties

3-Chloro-6-methyl-2-nitroaniline, with the molecular formula C₇H₇ClN₂O₂, is an aromatic compound characterized by a benzene ring substituted with four different functional groups: a chloro group, a methyl group, a nitro group, and an amino group.[1][2] This polysubstituted nature is central to its utility in organic synthesis.

The spatial arrangement of these substituents dictates the molecule's reactivity. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing, deactivating the ring. The ortho-positioning of the bulky nitro group relative to the amino group creates steric hindrance that influences the regioselectivity of subsequent reactions.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 50643-08-8 | [3][4][5] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [1][2] |

| Appearance | Light yellow to orange crystalline powder/solid | [2][6] |

| Storage Temperature | 2-8°C, protect from light | [6] |

The presence of these functional groups makes 3-Chloro-6-methyl-2-nitroaniline a versatile building block in synthetic chemistry.[1]

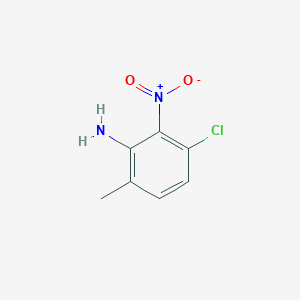

Structural Visualization

The chemical structure of 3-Chloro-6-methyl-2-nitroaniline is depicted below, illustrating the connectivity and relative positions of the substituent groups on the aniline ring.

Caption: Chemical structure of 3-Chloro-6-methyl-2-nitroaniline.

Synthesis and Reaction Mechanisms

The primary industrial synthesis of 3-Chloro-6-methyl-2-nitroaniline involves the nitration of 2-chloro-6-methylaniline. This reaction is a cornerstone of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents.

Synthetic Pathway Overview

The synthesis is typically a multi-step process that may begin from a more readily available starting material. A common route is the chlorination of p-toluidine, followed by nitration. The choice of reagents and reaction conditions is critical to maximize the yield of the desired isomer and minimize the formation of byproducts.

Caption: Simplified synthetic workflow for 3-Chloro-6-methyl-2-nitroaniline.

Experimental Protocol: Nitration of 2-Chloro-6-methylaniline

This protocol provides a representative, self-validating procedure for the synthesis of 3-Chloro-6-methyl-2-nitroaniline.

Materials:

-

2-Chloro-6-methylaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-Chloro-6-methylaniline to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again keeping the temperature below 10°C.

-

Nitration: Add the nitrating mixture dropwise to the solution of 2-Chloro-6-methylaniline in sulfuric acid. The temperature of the reaction mixture must be strictly maintained between 0°C and 5°C to prevent over-nitration and side reactions.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at the same temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation and Neutralization: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper. The crude product is then washed with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.

-

Purification and Validation: The crude product is purified by recrystallization from ethanol to yield the final product as a crystalline solid. The purity and identity of the product should be confirmed by measuring its melting point and using analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry.[7]

Causality of Experimental Choices:

-

Low Temperature: The nitration of anilines is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of undesired isomers, and minimize oxidative degradation of the amino group.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. It also serves as a solvent for the reactants.

Key Reactions and Synthetic Utility

The reactivity of 3-Chloro-6-methyl-2-nitroaniline is governed by its functional groups, making it a versatile intermediate.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Fe/HCl, Sn/HCl, or catalytic hydrogenation). This transformation yields 3-chloro-2,6-diaminotoluene, a precursor for the synthesis of more complex heterocyclic compounds.[1][8]

-

Reactions of the Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -CN, -OH, -X).[9][10] This pathway is fundamental in the synthesis of azo dyes.[1][11]

-

Nucleophilic Aromatic Substitution: The chloro group can be displaced by strong nucleophiles under certain conditions, although this is generally less facile due to the presence of the activating amino and methyl groups.[1]

These reactions highlight the compound's role as a scaffold upon which further molecular complexity can be built, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[1][11][12]

Applications in Research and Drug Development

3-Chloro-6-methyl-2-nitroaniline is a key building block in the synthesis of various commercial and investigational products.

-

Pharmaceuticals: It serves as an intermediate in the synthesis of certain active pharmaceutical ingredients (APIs).[1] For instance, substituted nitroanilines are precursors in the synthesis of tyrosine kinase inhibitors and agents with anti-cancer properties.[1][9] The structural motifs derived from this compound are found in molecules designed to interact with specific biological targets.

-

Agrochemicals: This compound is a precursor for the synthesis of selective herbicides and compounds with bacteriostatic properties.[1]

-

Dyes and Pigments: As a derivative of nitroaniline, it is a key component in the synthesis of azo dyes through diazotization and coupling reactions.[1][11]

Safety and Handling

As with many nitroaromatic compounds, 3-Chloro-6-methyl-2-nitroaniline must be handled with care.

Hazard Summary:

-

Toxicity: Nitroaniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[13][14][15]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[14][16]

-

Methemoglobinemia: Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[14][16]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Avoid inhalation of dust and contact with skin and eyes.[17]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[18][19]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[16][17]

Conclusion

3-Chloro-6-methyl-2-nitroaniline is a compound of significant industrial importance, primarily owing to the versatile reactivity imparted by its unique substitution pattern. A thorough understanding of its structure, properties, and reaction chemistry is essential for its effective and safe utilization in the synthesis of a wide range of valuable products, from life-saving pharmaceuticals to vibrant dyes. The synthetic protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge required to harness the full potential of this important chemical intermediate.

References

-

Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97% - Cole-Parmer. (n.d.). Retrieved January 31, 2026, from [Link]

-

3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

SIGMA-ALDRICH - Durham Tech. (n.d.). Retrieved January 31, 2026, from [Link]

-

3-Chloro-2-nitroaniline - SIELC Technologies. (n.d.). Retrieved January 31, 2026, from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents. (n.d.).

-

Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 31, 2026, from [Link]

-

Safety Data Sheet: 2-Nitroaniline - Carl ROTH. (n.d.). Retrieved January 31, 2026, from [Link]

-

2-Nitroaniline - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

Part II: nitroalkenes in the synthesis of heterocyclic compounds - RSC Publishing. (n.d.). Retrieved January 31, 2026, from [Link]

-

N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

Part II: nitroalkenes in the synthesis of heterocyclic compounds - ResearchGate. (2014, October 9). Retrieved January 31, 2026, from [Link]

-

2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

Phenyl-N-tert-butylnitrone - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

Derivatives of 2-nitroaniline, 2-nitrophenylhydrazine and diphenyl ether. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Publishing. (2021, May 20). Retrieved January 31, 2026, from [Link]

-

2-Chloro-6-methyl-3-nitroaniline | C7H7ClN2O2 | CID 54486750 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

ceteth-10 phosphate, 50643-20-4. (n.d.). Retrieved January 31, 2026, from [Link]

- CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents. (n.d.).

-

2-chloro-N-[(3-chlorophenyl)methyl]-6-nitroaniline | C13H10Cl2N2O2 | CID 63541210 - PubChem. (2026, January 18). Retrieved January 31, 2026, from [Link]

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 [smolecule.com]

- 2. 3-Chloro-2-methyl-6-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SID 135022536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-chloro-6-Methyl-2-nitroaniline CAS#: 13852-53-4 [m.chemicalbook.com]

- 7. 3-Chloro-2-nitroaniline | SIELC Technologies [sielc.com]

- 8. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02532E [pubs.rsc.org]

- 9. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 10. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. durhamtech.edu [durhamtech.edu]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. 3-Nitroaniline CAS#: 99-09-2 [m.chemicalbook.com]

- 19. carlroth.com:443 [carlroth.com:443]

3-Chloro-6-methyl-2-nitroaniline IUPAC name

An In-depth Technical Guide to 3-Chloro-6-methyl-2-nitroaniline

Executive Summary

This technical guide provides a comprehensive overview of 3-chloro-6-methyl-2-nitroaniline (CAS No. 13852-53-4), a substituted nitroaniline of interest in synthetic organic chemistry. A critical point of clarification is its distinction from its more commonly cited isomer, 3-chloro-2-methyl-6-nitroaniline (CAS No. 51123-59-2). Publicly available, detailed experimental data for the title compound is notably scarce, positioning it as a specialty chemical with niche applications, likely as a building block in multi-step syntheses. This guide consolidates all available data, presents logical inferences on its chemical behavior based on first principles, and proposes a scientifically grounded, albeit theoretical, synthetic pathway. The objective is to provide researchers and drug development professionals with a foundational understanding of this compound's properties, potential reactivity, and safe handling requirements.

Chemical Identity and Isomeric Distinction

Accurate identification is paramount in chemical synthesis. 3-Chloro-6-methyl-2-nitroaniline is a distinct chemical entity, and its structural properties dictate its reactivity.

Core Compound Identifiers

The fundamental identifiers for 3-chloro-6-methyl-2-nitroaniline are summarized below. These data points are crucial for accurate sourcing, registration, and literature searches.

| Identifier | Value |

| IUPAC Name | 3-chloro-6-methyl-2-nitroaniline |

| CAS Number | 13852-53-4[1] |

| Molecular Formula | C₇H₇ClN₂O₂[1] |

| Molecular Weight | 186.60 g/mol [2] |

| Canonical SMILES | CC1=CC=C(Cl)C([O-])=C1N[1] |

| InChI | InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3[1] |

| InChI Key | DKUCSJAKXOTDCM-UHFFFAOYSA-N[1] |

Isomeric Differentiation

A significant source of confusion in the literature is the conflation of 3-chloro-6-methyl-2-nitroaniline with its isomer, 3-chloro-2-methyl-6-nitroaniline. The relative positions of the methyl and nitro groups profoundly impact the molecule's electronic properties, steric hindrance, and subsequent reactivity. The diagram below illustrates this critical structural difference.

Caption: Structural comparison of the target compound and its common isomer.

Physicochemical Properties

| Property | Value/Description | Source |

| Appearance | Light yellow to orange solid | Commercial Supplier |

| Purity | Typically ≥97% | [2] |

| Storage | Store at 2-8°C, sealed in a dry environment and protected from light. | [2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, chloroform, and ethyl acetate. Low solubility in water is predicted. | Inferred |

| Melting Point | Not specified in available literature. | - |

| Boiling Point | Not specified in available literature. | - |

Synthesis and Mechanistic Rationale

While a specific, validated protocol for the synthesis of 3-chloro-6-methyl-2-nitroaniline is not published, a logical synthetic route can be proposed based on established principles of electrophilic aromatic substitution. The most plausible precursor is 2-methyl-6-nitroaniline.

Proposed Synthetic Pathway: Electrophilic Chlorination

The synthesis would involve the direct chlorination of 2-methyl-6-nitroaniline. The directing effects of the substituents on the aniline ring are key to the regioselectivity of this reaction.

-

Amino Group (-NH₂): A powerful activating, ortho, para-director.

-

Nitro Group (-NO₂): A strong deactivating, meta-director.

-

Methyl Group (-CH₃): A weak activating, ortho, para-director.

In 2-methyl-6-nitroaniline, the positions ortho to the strongly activating amino group are C3 and C5. The C3 position is also meta to the deactivating nitro group, making it less electronically disfavored than other positions. The C5 position is para to the methyl group but also ortho to the nitro group. The powerful directing effect of the amino group is expected to dominate, favoring substitution at the C3 or C5 positions. Steric hindrance from the adjacent methyl group at C2 may slightly disfavor substitution at C3, but the electronic activation from the amino group at this position is significant. Therefore, chlorination at the C3 position is a highly probable outcome.

Caption: Proposed synthesis of 3-chloro-6-methyl-2-nitroaniline.

Experimental Protocol Considerations (Theoretical)

This protocol is a theoretical blueprint and requires laboratory optimization and validation.

-

Dissolution: Dissolve 2-methyl-6-nitroaniline (1.0 eq) in a suitable aprotic solvent, such as acetonitrile (ACN) or dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low. The use of NCS provides a milder, more controllable chlorination compared to chlorine gas[3].

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase in vacuo. The resulting crude product should be purified by column chromatography on silica gel to isolate the desired 3-chloro isomer from other potential regioisomers.

Chemical Reactivity and Potential Applications

The utility of 3-chloro-6-methyl-2-nitroaniline as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

Caption: Key reactive sites and potential transformations of the title compound.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation yields 3-chloro-6-methylbenzene-1,2-diamine, a valuable precursor for heterocyclic compounds like benzimidazoles, which are common scaffolds in medicinal chemistry.

-

Amino Group Diazotization: The primary aromatic amine can be converted into a diazonium salt using sodium nitrite and a strong acid. This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Br, -I) or in azo-coupling reactions to form azo dyes.

-

Potential Applications: While specific applications are not documented, its structure suggests it is a valuable intermediate. The corresponding diamine could be used in the synthesis of kinase inhibitors or other pharmacologically active agents. The applications of its isomer, 3-chloro-2-methyl-6-nitroaniline, as an intermediate for herbicides and pharmaceuticals like dasatinib, hint at similar potential for the title compound in agrochemical and drug discovery research.

Safety and Handling

As a nitroaromatic compound, 3-chloro-6-methyl-2-nitroaniline requires careful handling. The following information is derived from supplier Safety Data Sheets (SDS).

Hazard Identification

| Hazard Class | GHS Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | GHS07 | Warning[1] |

| Skin Irritation | H315: Causes skin irritation[1] | GHS07 | Warning[1] |

| Eye Irritation | H319: Causes serious eye irritation[1] | GHS07 | Warning[1] |

| STOT - Single Exposure | H335: May cause respiratory irritation[1] | GHS07 | Warning[1] |

Recommended Handling Protocol

This protocol constitutes a self-validating system for the safe handling of this and similar chemical reagents.

-

Engineering Controls: Handle only within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use and dispose of them in accordance with laboratory regulations.

-

Eye Protection: Use chemical safety goggles and/or a full-face shield.

-

Skin and Body Protection: Wear a flame-retardant laboratory coat. Ensure skin is not exposed.

-

-

Handling Procedures:

-

Avoid formation of dust and aerosols.

-

Do not breathe dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, following the supplier's recommendation of 2-8°C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion and Future Work

3-Chloro-6-methyl-2-nitroaniline is a specialty chemical intermediate whose full potential is yet to be documented in mainstream chemical literature. This guide has established its precise chemical identity, distinguished it from its common isomer, and provided a robust, albeit theoretical, framework for its synthesis, reactivity, and safe handling. The primary challenge for researchers is the lack of published experimental data. Future work should focus on the validation and optimization of the proposed synthetic route, full characterization of its physicochemical properties, and exploration of its utility in synthesizing novel compounds for pharmaceutical and material science applications.

References

-

Guan, B. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Molecules, 17(5), 5948-5958. Available at: [Link]

-

Wang, L. et al. (2016). Synthesis technique of 2-methyl-6-nitroaniline. Chinese Journal of Energetic Materials, 24(1), 54-58. Available at: [Link]

-

PubChem (n.d.). 2-Chloro-6-methyl-3-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, Y. et al. (2021). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering, 6(8), 1431-1438. Available at: [Link]

Sources

- 1. 3-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methyl-2-nitroaniline | CAS#:601-87-6 | Chemsrc [chemsrc.com]

- 3. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 3-Chloro-6-methyl-2-nitroaniline

The following technical guide is structured to provide an in-depth, self-validating resource for researchers and drug development professionals working with 3-Chloro-6-methyl-2-nitroaniline .

CAS Registry Number: 13852-53-4 Synonyms: 3-Chloro-2-nitro-6-methylaniline; 5-Chloro-2-methyl-6-nitroaniline (isomer equivalent); Fast Red KB Base Nitro Derivative.[1]

Part 1: Chemical Identity & Structural Analysis

Molecular Architecture

The compound is a tri-substituted benzene derivative characterized by an amine core with nitro, chloro, and methyl substituents. Its specific substitution pattern—amine (1), nitro (2), chloro (3), methyl (6) —creates a highly polarized aromatic system.[1] This "push-pull" electronic structure, driven by the electron-donating amine/methyl groups and electron-withdrawing nitro/chloro groups, dictates its reactivity and utility as a scaffold in medicinal chemistry.

| Property | Data |

| CAS Number | 13852-53-4 |

| IUPAC Name | 3-Chloro-6-methyl-2-nitroaniline |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| SMILES | NC1=C(C)C=CC(Cl)=C1=O |

| InChI Key | ZCWXYZBQDNFULS-UHFFFAOYSA-N |

Isomer Clarification (Critical)

Researchers must distinguish this specific isomer from its analogs. The nomenclature 3-Chloro-6-methyl-2-nitroaniline describes a molecule where the nitro group is ortho to the amine and ortho to the chlorine.[1]

-

Target Isomer (CAS 13852-53-4): 1-Amino, 2-Nitro, 3-Chloro, 6-Methyl.[1][2][3]

-

Common Confusion: Often confused with 3-Chloro-2-methyl-6-nitroaniline (CAS 51123-59-2), where the methyl and nitro positions are swapped.[1] Verification via NMR (coupling constants of aromatic protons) is essential.[1]

Part 2: Safety Profile & Hazard Mitigation (SDS Core)[1]

GHS Classification: This compound is classified as a substituted nitroaniline.[1] Nitroanilines are notoriously toxic due to their ability to induce methemoglobinemia and rapid skin absorption.[1]

Hazard Identification

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |

Emergency Response Protocol (Self-Validating)

The following decision tree outlines the immediate response to exposure. The "Self-Validating" aspect requires the responder to check for specific physiological signs (cyanosis) to confirm the severity of exposure.[1]

Figure 1: Emergency response workflow for 3-Chloro-6-methyl-2-nitroaniline exposure. Note the critical check for cyanosis in skin exposure cases.

Part 3: Physicochemical Properties[1]

Accurate physicochemical data is vital for process design and purification.[1]

| Property | Value | Source/Note |

| Physical State | Solid (Crystalline) | Typical of nitroanilines |

| Color | Yellow to Orange | Conjugated nitro-amine system |

| Melting Point | 56 – 58 °C | [1] |

| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling |

| Solubility | DMSO, Methanol, DCM | Insoluble in water |

| pKa (Conjugate Acid) | ~ -0.5 to 1.0 | Weak base due to -NO₂/-Cl deactivation |

Part 4: Synthetic Utility & Experimental Protocols

Synthesis Route: Nitration of 3-Chloro-6-methylaniline

The most direct synthesis involves the electrophilic nitration of 3-chloro-6-methylaniline (also known as 5-chloro-2-methylaniline or Fast Red KB Base).[1]

Reaction Logic: The amine group (-NH₂) is a strong ortho/para director.[1][4] The methyl group (-CH₃) is a weak ortho/para director.[1] The chlorine (-Cl) is a deactivator.[1]

-

Substrate: 1-Amino-2-methyl-5-chlorobenzene.[1]

-

Directing Effects: The amine directs incoming electrophiles to positions 2 (ortho) and 4 (para).[1] Position 2 is sterically crowded by the methyl group but activated.[1] Position 4 is less hindered.[1]

-

Target: We require the nitro group at position 2 (between Amine and Chloro? No, see structure).

Figure 2: Synthetic pathway via nitration.[1][4][7] The reaction produces a mixture of isomers requiring separation.[7]

Experimental Protocol: Nitration & Purification

Note: This protocol assumes a standard electrophilic aromatic substitution workflow tailored for deactivated anilines.

-

Protection (Optional but Recommended): Convert the precursor amine to an acetanilide (using acetic anhydride) to prevent oxidation of the amine and improve regioselectivity.[1]

-

Nitration:

-

Workup:

-

Purification (Crucial):

-

The crude solid contains both the 4-nitro and 6-nitro (target) isomers.[1]

-

Separation: Recrystallization from Ethanol/Water often favors the para-isomer.[1] For the target ortho-isomer (2-nitro) , use Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 8:2).[1]

-

Validation: Verify regiochemistry using ¹H-NMR. The target isomer will show two aromatic doublets with ortho coupling (~8-9 Hz) if protons are adjacent, or meta coupling if separated.[1]

-

Part 5: Applications in Drug Development

This compound serves as a high-value scaffold ("Building Block") in medicinal chemistry:

-

Kinase Inhibitors: The 2-nitroaniline core can be reduced to a 1,2-diaminobenzene (phenylenediamine), a precursor for Benzimidazoles .[1] Benzimidazoles are privileged structures in kinase inhibitors (e.g., targeting EGFR, VEGFR).[1]

-

Dye Synthesis: As a derivative of Fast Red KB, it is used to synthesize Azo dyes with enhanced stability and specific spectral properties due to the electron-withdrawing chlorine and nitro groups.[1]

References

-

PubChem. (2025).[1] Compound Summary: 3-Chloro-2-nitroaniline Derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. 3-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 65078-77-5|2,3-Dichloro-6-nitroaniline|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 6. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. Page loading... [guidechem.com]

- 9. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 3-Chloro-6-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methyl-2-nitroaniline is a substituted aromatic amine, a class of compounds with significant importance as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The precise arrangement of the chloro, methyl, nitro, and amino functional groups on the benzene ring dictates its chemical reactivity and potential biological activity. Accurate structural elucidation is therefore paramount for its application in research and development.

Molecular Structure and Spectroscopic Overview

The structure of 3-Chloro-6-methyl-2-nitroaniline, with the IUPAC numbering of the benzene ring, is presented below. The interplay of the electron-donating amino and methyl groups and the electron-withdrawing nitro and chloro groups creates a unique electronic environment that will be reflected in its spectral data.

Figure 1. Structure of 3-Chloro-6-methyl-2-nitroaniline.

The following sections will detail the predicted spectral data for this molecule.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 3-Chloro-6-methyl-2-nitroaniline is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro and chloro groups are electron-withdrawing, deshielding nearby protons (shifting them downfield), while the amino and methyl groups are electron-donating, shielding nearby protons (shifting them upfield).

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-6-methyl-2-nitroaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~7.5 | d | 1H | H-4 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~6.8 | d | 1H | H-5 | This proton is ortho to the electron-donating methyl group and meta to the nitro group, resulting in a more upfield position compared to H-4. It will appear as a doublet due to coupling with H-4. |

| ~5.0-6.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary depending on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| ~2.3 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet in the aliphatic region of the spectrum. |

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Set the spectral width to cover the typical range for carbon signals (0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-150 | C-2 | Attached to the electron-withdrawing nitro group, this carbon will be significantly deshielded. |

| ~140-145 | C-6 | Attached to the electron-donating methyl group but also influenced by the ortho-nitro group. |

| ~130-135 | C-3 | Attached to the electronegative chlorine atom. |

| ~125-130 | C-4 | This carbon is influenced by the adjacent nitro group. |

| ~120-125 | C-1 | Attached to the electron-donating amino group. |

| ~115-120 | C-5 | Influenced by the adjacent methyl group and the para-amino group. |

| ~15-20 | -CH₃ | The methyl carbon will appear in the aliphatic region. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction.

Predicted IR Absorption Bands:

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3500 | N-H symmetric and asymmetric stretching | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretching | Aromatic Ring |

| 2850-2960 | C-H stretching | Methyl Group (-CH₃) |

| 1520-1560 | Asymmetric NO₂ stretching | Nitro Group (-NO₂) |

| 1340-1380 | Symmetric NO₂ stretching | Nitro Group (-NO₂) |

| 1600-1620 | N-H bending | Primary Amine (-NH₂) |

| 1450-1500 | C=C stretching | Aromatic Ring |

| 1000-1100 | C-Cl stretching | Chloro Group (-Cl) |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 186. Due to the presence of chlorine, an M+2 peak at m/z 188 with an intensity of approximately one-third of the M⁺ peak should be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragment Ions:

-

[M - NO₂]⁺ (m/z 140): Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.

-

[M - CH₃]⁺ (m/z 171): Loss of the methyl group.

-

[M - Cl]⁺ (m/z 151): Loss of the chlorine atom.

-

Further fragmentation of these primary ions can also be expected.

-

Holistic Interpretation and Workflow

The structural elucidation of 3-Chloro-6-methyl-2-nitroaniline is a process of converging evidence from multiple spectroscopic techniques. The workflow for such an analysis is depicted below.

Figure 2. General workflow for spectroscopic analysis.

The predicted data from ¹H and ¹³C NMR would confirm the number and connectivity of the protons and carbons in the molecule. The IR spectrum would verify the presence of the key functional groups (amine, nitro, chloro, and methyl). Finally, the mass spectrum would confirm the molecular weight and elemental composition (specifically the presence of chlorine) and provide further structural information through its fragmentation pattern. The congruence of all these predicted data points would provide a high degree of confidence in the structural assignment of 3-Chloro-6-methyl-2-nitroaniline.

References

While direct spectral data for 3-Chloro-6-methyl-2-nitroaniline was not found in publicly accessible databases, the predictions in this guide are based on established principles of spectroscopy and data from analogous compounds found in the following types of resources:

-

Chemical Databases

-

Scientific Literature Databases

-

The Royal Society of Chemistry. [Link]

- Google P

-

Note: The URLs provided are for the general landing pages of these resources, as deep links to specific search queries that yielded analogous data are not stable.

A Framework for Elucidating the Molecular Mechanism of Action of 3-Chloro-6-methyl-2-nitroaniline

Abstract

3-Chloro-6-methyl-2-nitroaniline is a substituted nitroaniline, a class of compounds primarily utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] While its application as a synthetic building block is established, its biological mechanism of action remains uncharacterized in public scientific literature. This guide abandons a descriptive approach due to the absence of established data. Instead, we present a comprehensive, field-proven strategic framework for the systematic investigation and elucidation of the mechanism of action (MoA) for a novel or uncharacterized small molecule like 3-chloro-6-methyl-2-nitroaniline. This document provides researchers, scientists, and drug development professionals with a self-validating, multi-pronged workflow, integrating computational prediction with robust biochemical and genetic validation techniques to move from a compound of unknown function to a well-defined molecular mechanism.

Introduction: The Investigational Challenge

3-Chloro-6-methyl-2-nitroaniline (C7H7ClN2O2, MW: 186.60 g/mol ) is an orange crystalline powder whose utility has been noted in the synthesis of herbicides and as an intermediate for pharmaceuticals such as tyrosine kinase inhibitors.[1][3] The presence of a nitroaniline core is significant; related nitroaromatic compounds are known to possess biological activities, including potential for hypoxia-selective cytotoxicity where the nitro group is bioreductively activated to a more reactive amine or hydroxylamine.[4][5] This established precedent for bioactivity within the broader chemical class provides a compelling rationale for a thorough investigation into this specific molecule's potential pharmacological effects.

This guide is structured as an investigational roadmap. It begins with in silico methods to generate initial, testable hypotheses, proceeds through in vitro screening to identify a biological phenotype, and culminates in state-of-the-art proteomics and genomics techniques for precise target identification and pathway analysis. Each proposed experimental stage is designed to be self-validating, providing clear causality for subsequent steps.

Phase I: Hypothesis Generation via In Silico Target Prediction

The foundational step in characterizing an unknown compound is to leverage its chemical structure to predict potential biological targets. This computational approach is cost-effective and rapidly generates hypotheses that guide wet-lab experimentation.[6][7] The principle relies on comparing the compound's structure to vast libraries of known ligands with annotated biological targets.

Rationale and Causality

By employing ligand-based and structure-based virtual screening, we can identify proteins whose known ligands share structural or electronic similarities with 3-chloro-6-methyl-2-nitroaniline. This process prioritizes potential targets, transforming a boundless search into a focused investigation.[8]

Experimental Protocol: Virtual Target Screening

-

Compound Preparation : Obtain the 2D structure of 3-chloro-6-methyl-2-nitroaniline and convert it to a 3D conformer using computational chemistry software. The SMILES string (CCc1c(cc(c(c1)Cl)N)[O-]) is a common starting point.

-

Database Selection : Utilize publicly accessible and validated target prediction databases. A highly recommended tool is SwissTargetPrediction, which predicts targets based on a combination of 2D and 3D similarity measures.[9]

-

Execution :

-

Input the SMILES string of the compound into the SwissTargetPrediction web server.

-

Select Homo sapiens as the target organism.

-

Execute the prediction algorithm.

-

-

Data Analysis : The output will be a ranked list of potential protein targets, classified by protein family (e.g., kinases, GPCRs, enzymes). The "probability" score indicates the likelihood of interaction. Focus on the top-ranked, physiologically plausible targets for initial consideration.

Visualization: In Silico Prediction Workflow

Caption: Workflow for computational prediction of biological targets.

Phase II: Phenotypic Screening for Biological Activity

With a list of potential target classes, the next logical step is to determine if the compound elicits any observable biological effect (i.e., a phenotype) in a cellular context. Cytotoxicity and anti-proliferative assays are the cornerstones of this phase.[10][11]

Rationale and Causality

These assays provide a rapid, quantitative measure of the compound's overall impact on cell health and growth.[12] A positive result (e.g., decreased cell viability) validates that the compound is biologically active and provides a model system (a sensitive cell line) for subsequent MoA studies. The inclusion of both cancerous and non-cancerous cell lines is critical for assessing potential therapeutic selectivity.[13]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Line Selection : Choose a panel of human cell lines. A standard panel includes a rapidly dividing cancer line (e.g., HeLa - cervical cancer), a different epithelial cancer line (e.g., MCF-7 - breast cancer), and a non-cancerous line (e.g., HEK293 - human embryonic kidney cells).[13]

-

Cell Plating : Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment : Prepare a serial dilution of 3-chloro-6-methyl-2-nitroaniline (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation : Incubate the plates for a set period, typically 48 or 72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[14]

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) |

| HeLa | Vehicle (0) | 100 ± 4.5 |

| 1 | 98 ± 5.1 | |

| 10 | 52 ± 6.2 | |

| 50 | 15 ± 3.8 | |

| 100 | 5 ± 2.1 | |

| MCF-7 | Vehicle (0) | 100 ± 5.0 |

| 1 | 95 ± 4.8 | |

| 10 | 45 ± 5.5 | |

| 50 | 11 ± 3.1 | |

| 100 | 4 ± 1.9 | |

| HEK293 | Vehicle (0) | 100 ± 4.1 |

| 1 | 102 ± 3.9 | |

| 10 | 91 ± 5.3 | |

| 50 | 75 ± 6.0 | |

| 100 | 68 ± 4.7 |

This table presents hypothetical data illustrating selective cytotoxicity against cancer cell lines, a desirable outcome.

Phase III: Unbiased Target Identification

Observing a phenotype confirms bioactivity but does not identify the direct molecular target. This phase employs advanced, unbiased techniques to pinpoint the protein(s) that the compound directly engages within the cell.

Method 1: Thermal Proteome Profiling (TPP)

Rationale : TPP is a powerful method for identifying direct drug-target interactions in a native cellular environment.[15] The core principle is that the binding of a small molecule stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[16] This change can be detected on a proteome-wide scale using quantitative mass spectrometry.[17][18]

Experimental Protocol :

-

Cell Culture and Treatment : Grow the most sensitive cell line (e.g., MCF-7 from the hypothetical data) to ~80% confluency. Treat one batch of cells with the compound at a concentration near its IC50 (e.g., 10 µM) and a control batch with vehicle.

-

Heating : Aliquot the cell lysates from both batches and heat them across a range of temperatures (e.g., 37°C to 67°C).

-

Protein Extraction : After heating, centrifuge the samples to separate the soluble (unfolded) proteins from the precipitated (denatured) ones.

-

Sample Preparation for MS : Isolate the soluble protein fraction from each temperature point. Digest the proteins into peptides and label them with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis : Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : For each identified protein, plot the relative amount of soluble protein against temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and, therefore, a direct binding event.[19]

Method 2: CRISPR-Cas9 Genetic Screening

Rationale : CRISPR-Cas9 screens provide a complementary, functional genomics approach to target identification.[20][21] The principle is that if a gene encoding a drug's target is knocked out, the cell may become resistant to the drug's cytotoxic effects.[22] A genome-wide screen can identify which gene knockouts confer this survival advantage.[23]

Experimental Protocol :

-

Library Transduction : Introduce a genome-wide CRISPR knockout library (a pool of guide RNAs targeting every gene) into the sensitive cancer cell line expressing Cas9 nuclease.

-

Compound Treatment : Split the cell population into two groups. Treat one group with the compound at a high concentration (e.g., IC90) and the other with vehicle.

-

Selection : Culture the cells for several population doublings. In the treated group, cells with guide RNAs that knock out essential genes for the drug's activity will survive and proliferate.

-

Genomic DNA Extraction and Sequencing : Extract genomic DNA from both populations and use deep sequencing to determine the relative abundance of each guide RNA.

-

Data Analysis : Identify guide RNAs that are significantly enriched in the drug-treated population compared to the vehicle control. The genes targeted by these enriched guides are strong candidates for being the drug's target or essential components of its downstream pathway.

Visualization: Integrated Target ID Workflow

Caption: Dual biochemical and genetic workflows for target ID.

Phase IV: Target Validation and Pathway Analysis

The final phase confirms the candidate target(s) and maps the downstream signaling pathways affected by the compound's action. This step connects the direct binding event to the observed cellular phenotype.

Method 1: Western Blotting for Target Engagement and Pathway Modulation

Rationale : Western blotting is a fundamental technique to validate the findings from TPP and CRISPR screens.[24][25] It allows for the semi-quantitative analysis of specific protein levels and their post-translational modifications (e.g., phosphorylation), providing a snapshot of signaling pathway activity.[26][27]

Experimental Protocol :

-

Sample Preparation : Treat the sensitive cell line with the compound at various concentrations and for different durations. Lyse the cells and quantify the total protein concentration.[28]

-

Gel Electrophoresis : Separate the protein lysates by size using SDS-PAGE.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the candidate target protein (e.g., a kinase identified in Phase III).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

To probe pathway effects, use antibodies against known downstream substrates of the target (e.g., a phospho-specific antibody for a kinase substrate).

-

-

Detection : Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis : Quantify the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status.

Method 2: RNA-Sequencing (RNA-Seq) for Global Transcriptional Profiling

Rationale : RNA-Seq provides an unbiased, global view of how the compound alters gene expression.[29][30] This can reveal entire pathways and cellular processes that are modulated downstream of the primary target, helping to explain the ultimate phenotypic outcome (e.g., apoptosis, cell cycle arrest).[31][32] Often, a cell will attempt to counteract a drug's effect through homeostatic mechanisms, which can be revealed by changes in gene transcription.[33]

Experimental Protocol :

-

Cell Treatment and RNA Extraction : Treat cells with the compound (at IC50) and vehicle for a relevant time period (e.g., 24 hours). Extract high-quality total RNA.

-

Library Preparation : Prepare sequencing libraries from the RNA (typically involving mRNA selection/rRNA depletion and reverse transcription to cDNA).

-

Sequencing : Sequence the libraries on a next-generation sequencing (NGS) platform.

-

Data Analysis :

-

Align the sequencing reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the treated versus control samples.

-

Use pathway analysis tools (e.g., GSEA, DAVID) to identify biological pathways that are significantly enriched among the differentially expressed genes.

-

Visualization: Hypothetical Validated Signaling Pathway

Caption: A hypothetical pathway validated by Western blot and RNA-Seq.

Conclusion

The biological mechanism of action for 3-chloro-6-methyl-2-nitroaniline is currently an open question. However, this does not preclude its investigation. By adopting the systematic, multi-phase framework outlined in this guide, researchers can efficiently progress from an uncharacterized compound to a validated molecular target and a well-defined mechanism of action. This workflow, which integrates predictive computational modeling with unbiased, high-throughput screening and focused biochemical validation, represents a robust and comprehensive strategy applicable to any novel small molecule in the drug discovery pipeline.

References

-

Denny, W. A., Wilson, W. R., & Ware, D. C. (1994). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells . Journal of Medicinal Chemistry, 37(13), 2053–2060. [Link]

-

Wulfe, S. D., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents . Frontiers in Pharmacology, 13, 848937. [Link]

-

dos Santos, J. C. S., et al. (2021). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents . ResearchGate. [Link]

-

Wang, Z., Gerstein, M., & Snyder, M. (2009). RNA-Seq: a revolutionary tool for transcriptomics . Nature Reviews Genetics, 10(1), 57–63. [Link]

-

Maltarollo, V. G., & Gertrudes, J. C. (2020). In Silico Target Prediction for Small Molecules . Methods in Molecular Biology, 2190, 161-187. [Link]

-

Savitski, M. M. (2021). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States . Methods in Molecular Biology, 2360, 203-228. [Link]

-

Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . International Journal of Pharmaceutical Research and Applications, 9(2), 2055-2065. [Link]

-

Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains . Nature Biotechnology, 33(6), 661–667. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . The Assay Guidance Manual. [Link]

-

Wang, T., et al. (2022). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives . Theranostics, 12(10), 4846–4861. [Link]

-

RNA Sequencing in Drug Discovery and Development . Lexogen. (2023). [Link]

-

Mahmood, T., & Yang, P. C. (2023). Western Blot: Principles, Procedures, and Clinical Applications . StatPearls. [Link]

-

Dai, L., et al. (2024). Thermal proteome profiling identifies new drug targets in Plasmodium falciparum parasites . bioRxiv. [Link]

-

Maltarollo, V. G., & Gertrudes, J. C. (2022). In Silico Target Prediction for Small Molecules: Methods and Protocols . ResearchGate. [Link]

-

Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . ResearchGate. [Link]

-

In Silico Target Prediction . Creative Biolabs. [Link]

-

Wilson, K. F., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling . Journal of Proteome Research, 22(8), 2736-2745. [Link]

-

CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation . (2024). Drug Discovery Today. [Link]

-

Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States . ResearchGate. [Link]

-

Western Blot-Preparation Protocol . Creative Diagnostics. [Link]

-

How can we use RNA sequencing to figure out how a drug works? . YouTube. (2023). [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery . MDPI. [Link]

-

Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics . ACS Publications. [Link]

-

Advances in RNA-Seq . Bio-Rad. [Link]

-

SwissTargetPrediction . Swiss Institute of Bioinformatics. [Link]

-

Muthuirulan, P. (2021). CRISPR-Cas9-based gene dropout screens: a powerful platform for drug discovery . Drug Target Review. [Link]

- Preparation method of 2, 3-dichloro-6-nitroaniline.

-

Winkelmann, E., et al. (1973). [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines] . Arzneimittel-Forschung, 23(1), 1-10. [Link]

-

Western Blot Protocol & Troubleshooting Guide . Assay Genie. [Link]

-

Tutorial 1 : A beginner's guide to in-silico drug discovery . YouTube. (2021). [Link]

-

3-Chloro-2-nitroaniline . PubChem. [Link]

-

Nishhanka, N., et al. (2013). Using transcriptome sequencing to identify mechanisms of drug action and resistance . Genome Medicine, 5(8), 72. [Link]

-

Cell Based Functional Assay including Cytotoxicity Assays . NJ Bio, Inc. [Link]

Sources

- 1. Buy 3-Chloro-2-methyl-6-nitroaniline | 51123-59-2 [smolecule.com]

- 2. CAS 51123-59-2: 3-Chloro-2-methyl-6-nitroaniline [cymitquimica.com]

- 3. 3-Chloro-2-methyl-6-nitroaniline | CymitQuimica [cymitquimica.com]

- 4. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. SwissTargetPrediction [swisstargetprediction.ch]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. njbio.com [njbio.com]

- 15. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 17. Thermal proteome profiling identifies new drug targets in Plasmodium falciparum parasites | bioRxiv [biorxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. assaygenie.com [assaygenie.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. RNA-Seq: a revolutionary tool for transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bio-rad.com [bio-rad.com]

- 31. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]

- 32. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. m.youtube.com [m.youtube.com]

discovery and history of 3-Chloro-6-methyl-2-nitroaniline

The Strategic Evolution of 3-Chloro-6-methyl-2-nitroaniline: From Dye Chemistry to Precision Therapeutics

Core Directive: The Pivot from Pigment to Pharma

3-Chloro-6-methyl-2-nitroaniline (CAS: 13852-53-4 ) represents a classic example of "chemical repurposing." Originally emerging as a regio-isomer byproduct in the synthesis of azo dye intermediates (specifically the Fast Red bases), this highly functionalized aniline has evolved into a critical scaffold for modern drug discovery. Its unique substitution pattern—featuring a "crowded" 1,2,3,6-tetrasubstituted benzene ring—makes it an indispensable precursor for synthesizing 4-chloro-7-methylbenzimidazoles , a pharmacophore found in next-generation kinase inhibitors and rhodopsin correctors.

This guide dissects the technical history, synthetic challenges, and pharmaceutical utility of this compound, moving beyond standard catalog definitions to explore the why and how of its production.

Molecular Architecture & Identity

The compound is a vicinal trisubstituted benzene derivative with an additional methyl group, creating a sterically congested environment.

| Property | Data |

| IUPAC Name | 3-Chloro-6-methyl-2-nitroaniline |

| Alternative Name | 5-Chloro-6-methyl-2-nitroaniline (based on numbering priority) |

| CAS Number | 13852-53-4 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Nitro (-NO₂), Chloro (-Cl), Methyl (-CH₃) |

| SMILES | NC1=C(C)C=CC(Cl)=C1=O |

Structural Insight: The placement of the nitro group at position 2 (ortho to the amine) and the methyl group at position 6 (also ortho) "locks" the amine in a specific conformation, reducing its nucleophilicity via steric hindrance and electronic withdrawal. This makes subsequent reactions, such as cyclization to benzimidazoles, highly regioselective.

Historical Genesis & Synthetic Evolution

The Dye Industry Origins

In the early 20th century, the demand for azo dyes drove the mass production of substituted anilines. The parent scaffold, 5-chloro-2-methylaniline (also known as Fast Red KB Base), was a staple commodity. The nitration of this base was intended to produce 4-nitro-5-chloro-2-methylaniline , a diazo component for red pigments.

However, the electrophilic aromatic substitution (nitration) of 5-chloro-2-methylaniline yields two isomers due to the competing directing effects of the amine (strong ortho/para director) and the methyl/chloro groups.

-

Major Product (Para-attack): 4-Nitro-5-chloro-2-methylaniline (Thermodynamically favored).

-

Minor Product (Ortho-attack): 3-Chloro-6-methyl-2-nitroaniline (The target of this guide).

For decades, the 6-nitro isomer (our target) was considered an impurity. Only with the rise of targeted small-molecule therapeutics did the "impurity" become the "product."

Modern Synthetic Pathway

Today, the synthesis is optimized to maximize the yield of the 6-nitro isomer or to isolate it efficiently from the mixture.

Mechanism:

-

Substrate: 5-Chloro-2-methylaniline (amine protected as acetamide to prevent oxidation, though direct nitration is possible in concentrated H₂SO₄).

-

Nitration: Mixed acid (HNO₃/H₂SO₄). The acetamido group directs para (position 4) and ortho (position 6).

-

Regioselectivity: Steric hindrance from the methyl group at position 2 disfavors attack at position 3. The primary competition is between position 4 and 6.

-

Hydrolysis: If protected, the acetamide is hydrolyzed back to the amine.

Experimental Workflow Visualization:

Caption: Divergent synthesis of 3-Chloro-6-methyl-2-nitroaniline via nitration of Fast Red KB Base.

Pharmaceutical Applications: The Benzimidazole Gateway

The primary utility of 3-Chloro-6-methyl-2-nitroaniline is its reduction to 3-chloro-6-methylbenzene-1,2-diamine (CAS: 32160-21-6). This diamine is the "skeleton key" for building benzimidazole rings found in bioactive molecules.

Critical Reaction: Reduction & Cyclization

-

Reduction: The nitro group is reduced to an amine using Stannous Chloride (SnCl₂) or catalytic hydrogenation (Pd/C).

-

Note: SnCl₂ is often preferred in early-stage research (as seen in Patent WO2025101780A1) to avoid de-chlorination, which can occur with Pd/C hydrogenation.

-

-

Cyclization: The resulting diamine reacts with carboxylic acids, aldehydes, or orthocarbonates to close the imidazole ring.

Case Study: Rhodopsin Correctors

Recent patent literature (e.g., WO2025101780A1 ) highlights the use of this scaffold in developing pharmacological correctors for Rhodopsin, a G-protein-coupled receptor involved in vision.[1] Mutations in Rhodopsin cause Retinitis Pigmentosa. The 4-chloro-7-methylbenzimidazole core (derived from our target) provides the necessary steric bulk and lipophilicity to stabilize the mutant protein conformation.

Drug Synthesis Pathway:

Caption: Conversion of the nitroaniline precursor into the pharmacologically active benzimidazole core.

Safety & Handling Protocols

As a nitro-aromatic amine, this compound carries specific hazards that must be managed in a research setting.

| Hazard Class | Description | Handling Protocol |

| Acute Toxicity | Harmful if swallowed or inhaled (H302, H332). | Use in a fume hood. Wear N95/P100 respirator if powder handling is necessary. |

| Skin Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | Nitrile gloves (double-gloving recommended). Safety goggles. |

| Stability | Stable under normal conditions but potentially explosive if heated under confinement (Nitro group). | Store in a cool, dry place away from strong reducing agents and bases. |

References

-

Arctom Scientific. (n.d.). 3-Chloro-6-methyl-2-nitroaniline Product Data. Retrieved from

-

BLD Pharm. (n.d.). Product Analysis: 3-Chloro-6-methyl-2-nitroaniline (CAS 13852-53-4).[2][3][4] Retrieved from

-

Google Patents. (2025).[1] WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof.[1] Retrieved from [1]

-

Fluorochem. (n.d.). Safety Data Sheet: 3-Chloro-6-methyl-2-nitroaniline. Retrieved from

Sources

- 1. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

- 2. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 3. 123158-72-5|2-Chloro-4-ethyl-6-nitroaniline|BLD Pharm [bldpharm.com]

- 4. 65078-77-5|2,3-Dichloro-6-nitroaniline|BLD Pharm [bldpharm.com]

A-In-Depth-Technical-Guide-to-the-Theoretical-Properties-of-Substituted-Nitroanilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroanilines are a pivotal class of organic molecules that serve as foundational scaffolds in medicinal chemistry, materials science, and industrial applications.[1][2][3][4] Their chemical versatility, stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitro group, gives rise to a rich landscape of theoretical and practical properties.[3] This guide provides a comprehensive exploration of the theoretical underpinnings of substituted nitroanilines, elucidating how their electronic structure, spectroscopic characteristics, non-linear optical (NLO) behavior, and reactivity are dictated by the nature and position of various substituents. By integrating quantum chemical insights with established experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel nitroaniline derivatives with tailored functionalities.

Introduction: The Enduring Significance of Substituted Nitroanilines

The aniline framework is a privileged scaffold in the synthesis of a vast array of biologically active compounds.[5] The strategic incorporation of a nitro group, alongside other substituents, profoundly modulates the molecule's physicochemical properties, including its basicity, reactivity, and solubility.[2] This fine-tuning capability makes substituted nitroanilines indispensable precursors for a wide range of applications, including:

-

Pharmaceuticals: They are crucial intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5][6] Their unique electronic properties are leveraged in the development of anticancer, anti-inflammatory, and antimicrobial agents.[5]

-

Dyes and Pigments: The chromophoric nature of the nitroaniline structure makes it a key component in the manufacturing of azo dyes and other colorants for textiles, inks, and coatings.[3][4][6]

-

Materials Science: Substituted nitroanilines are investigated for their potential in creating advanced materials, including polymers and coatings.[3] Their non-linear optical (NLO) properties are of particular interest for applications in optical information processing and laser technology.[7]

-

Agrochemicals: These compounds serve as building blocks for the synthesis of various pesticides and herbicides.[3]

This guide will delve into the theoretical principles that govern the diverse properties of substituted nitroanilines, providing a roadmap for their rational design and application.

Theoretical Properties: A Quantum Mechanical Perspective

The behavior of substituted nitroanilines is fundamentally governed by their electronic structure. The competing electronic effects of the amino (-NH₂) and nitro (-NO₂) groups, along with other substituents, dictate the molecule's overall properties.[8]

Electronic Structure and Reactivity

The amino group is a potent activating group that directs electrophiles to the ortho and para positions, while the nitro group is a strong deactivating group that directs incoming groups to the meta position.[8] This interplay of directing effects is central to understanding the reactivity of substituted nitroanilines in electrophilic aromatic substitution (EAS) reactions.[8]

Conversely, the presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the ortho or para position.[8]

The basicity of the amino group is significantly diminished by the electron-withdrawing nitro group, especially when it is located at the ortho or para position, due to direct resonance delocalization of the nitrogen lone pair.[2] The meta isomer is consequently more basic than its ortho and para counterparts.[2]

Caption: Reactivity pathways of substituted nitroanilines.

Spectroscopic Properties

The electronic absorption spectra of substituted nitroanilines are characterized by charge-transfer (CT) bands.[9] The position and intensity of these bands are highly sensitive to the nature and position of substituents. Electron-donating groups generally cause a red-shift (bathochromic shift) in the absorption spectrum and decrease the HOMO-LUMO energy gap, while electron-withdrawing groups lead to a blue-shift (hypsochromic shift) and an increase in the energy gap.[10]

Vibrational spectroscopy, such as FT-IR, provides valuable information about the functional groups present in the molecule. For instance, the symmetric and asymmetric N-H stretching vibrations of the amino group and the vibrations of the nitro group can be readily identified.[11]

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[1]

Non-Linear Optical (NLO) Properties

Organic molecules with delocalized π-electron systems, particularly those with strong electron donor and acceptor groups like p-nitroaniline (PNA), often exhibit significant non-linear optical (NLO) responses.[7] These properties are crucial for applications in optical technologies.[7] The NLO response is sensitive to factors such as conjugation length, the strength of the donor and acceptor groups, and molecular symmetry.[7] Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of substituted nitroanilines.[7][12][13]

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.21 | -0.15 | 5.06 | 1.53 |

| 4-nitroaniline | -6.68 | -2.54 | 4.14 | 6.29 |

Note: These values are representative from computational studies and serve for comparative purposes.[14]

Experimental Validation: Synthesis and Characterization